![molecular formula C13H10N2OS2 B2647089 N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647089.png)

N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WAY-301357 es un compuesto químico conocido por su importante papel en la investigación científica, particularmente en el campo de la virología. Es reconocido por su capacidad de inhibir la replicación del Virus de la Inmunodeficiencia Humana (VIH), convirtiéndolo en una herramienta valiosa para el estudio y el posible tratamiento de las infecciones por VIH .

Métodos De Preparación

La síntesis de WAY-301357 involucra varios pasos, comenzando típicamente con la preparación de compuestos intermedios. La ruta sintética exacta y las condiciones de reacción son propiedad de la empresa y no se divulgan públicamente. Se sabe que el compuesto se prepara utilizando técnicas avanzadas de síntesis orgánica, las cuales pueden implicar el uso de varios reactivos y catalizadores para lograr la estructura química deseada .

Análisis De Reacciones Químicas

WAY-301357 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes para la oxidación incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes para la reducción incluyen el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes para la sustitución incluyen los halógenos y los nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede dar lugar a la formación de cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

WAY-301357 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de reacciones químicas y mecanismos.

Biología: Se utiliza para estudiar los procesos biológicos involucrados en la replicación del VIH y para desarrollar posibles tratamientos para las infecciones por VIH.

Medicina: Se utiliza en estudios preclínicos para evaluar la eficacia y seguridad de nuevos medicamentos antivirales.

Industria: Se utiliza en el desarrollo de nuevos procesos y productos químicos

Mecanismo De Acción

WAY-301357 ejerce sus efectos inhibiendo la replicación del VIH. Se dirige a enzimas específicas involucradas en el proceso de replicación viral, como la enzima proteasa del VIH. Al inhibir esta enzima, WAY-301357 evita que el virus se replique y se propague dentro del organismo huésped. Este mecanismo de acción lo convierte en una herramienta valiosa para el estudio y el posible tratamiento de las infecciones por VIH .

Comparación Con Compuestos Similares

WAY-301357 es único en su capacidad de inhibir la replicación del VIH. Los compuestos similares incluyen:

Tenofovir exalidex: Un conjugado lipídico del análogo de nucleótido acíclico Tenofovir, que también muestra actividad antiviral contra el VIH.

Islatravir: Un potente agente anti-VIH que actúa como un inhibidor de la transcriptasa inversa de nucleósidos.

Fostemsavir: Un novedoso inhibidor de la unión que se dirige a la proteína gp120 del VIH-1 e impide su unión a las células T CD4+

Estos compuestos comparten propiedades antivirales similares, pero difieren en sus mecanismos específicos de acción y objetivos moleculares, lo que destaca la singularidad de WAY-301357 en el campo de la investigación del VIH.

Propiedades

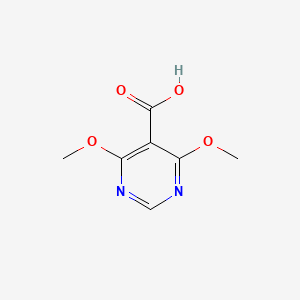

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHQWVQIQOJOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2647007.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2647008.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)

![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2647014.png)

![tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B2647018.png)

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2647021.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B2647024.png)

![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2647025.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2647027.png)